molecular formula C12H11BrN2 B1424092 N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine CAS No. 1219957-62-6

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

Cat. No. B1424092
M. Wt: 263.13 g/mol
InChI Key: PVVULYIUQLVRCA-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine (also known as N-Bromo-Phenyl-Methyl-Pyridinium) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless or yellowish crystalline solid with a melting point of 170-172°C. This compound has a wide range of applications in different fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Nilotinib : The compound was utilized in the synthesis of the antitumor agent nilotinib, demonstrating its relevance in the development of cancer treatments. The process involved multiple steps, including reactions with cesium carbonate and cuprous iodide, highlighting its utility in complex organic syntheses (Wang Cong-zhan, 2009).

  • Antimicrobial Activity : Novel pyrimidine derivatives synthesized from the compound showed significant in vitro antimicrobial activity. This suggests its potential as a backbone for developing new antimicrobial agents, critical in the fight against resistant bacterial strains (C. Mallikarjunaswamy et al., 2017).

Antitumor and Antiviral Activity

  • Antiviral Activity : Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication in cell culture, including HIV. This underscores the compound's role in developing potent antiviral agents (D. Hocková et al., 2003).

Photophysical Properties

  • Luminescence Emission : Research on cyclometalated Ir(III) complexes, including halogenation and nitration reactions, indicated the potential of derivatives for applications in optoelectronics. Substituted Ir(III) complexes exhibited diverse color luminescence emissions, which could be tailored for specific applications in light-emitting devices (S. Aoki et al., 2011).

Heterocyclic Chemistry and Drug Development

  • Drug Development : The compound's derivatives have been explored for their binding affinities to dopamine receptors, offering insights into the development of drugs for neurological disorders. The research indicated significant selectivity towards dopamine D3 receptors, a promising lead for treating psychiatric and neurodegenerative diseases (R. Mach et al., 2003).

properties

IUPAC Name

5-bromo-4-methyl-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVULYIUQLVRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine

CAS RN

1219957-62-6
Record name 5-Bromo-4-methyl-N-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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